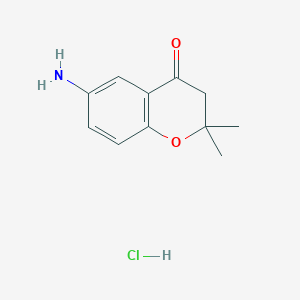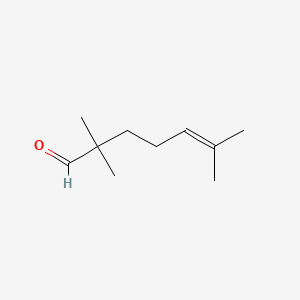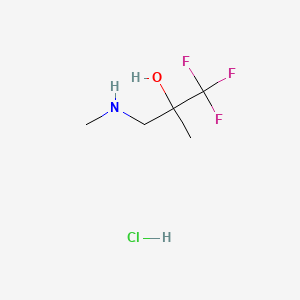![molecular formula C14H16F2O4S B13559239 (4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13559239.png)
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a difluoromethyl group, an oxabicyclohexane ring, and a methylbenzene sulfonate group, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring and the introduction of the difluoromethyl group. Common reagents used in these reactions include fluorinating agents, sulfonating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonate groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be explored for its activity against specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the sulfonate group can act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Deoxycorticosterone: A steroid with a different core structure but similar biological activity.
Uniqueness
What sets [4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzene-1-sulfonate apart is its unique combination of a difluoromethyl group, an oxabicyclohexane ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H16F2O4S |
|---|---|
Poids moléculaire |
318.34 g/mol |
Nom IUPAC |
[4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H16F2O4S/c1-10-2-4-11(5-3-10)21(17,18)20-9-14-6-13(7-14,8-19-14)12(15)16/h2-5,12H,6-9H2,1H3 |
Clé InChI |
VOYWJNHHWUOJIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(CO3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


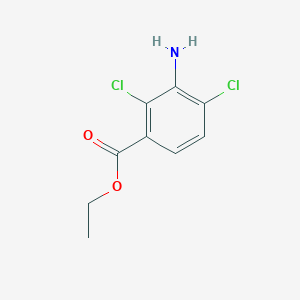
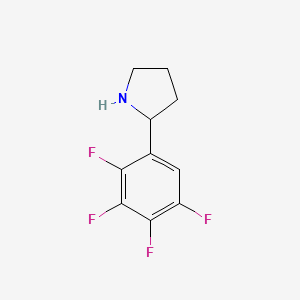
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)
![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)


![tert-butyl5-(trifluoromethyl)-[2,4'-bipiperidine]-1'-carboxylate,Mixtureofdiastereomers](/img/structure/B13559188.png)
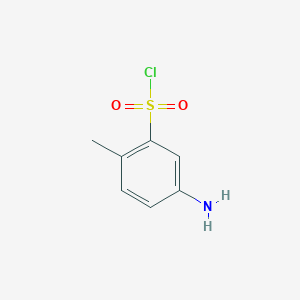
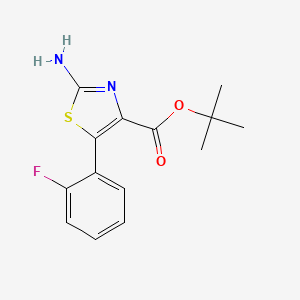
![4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
